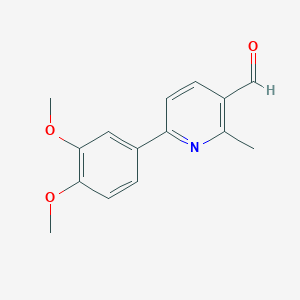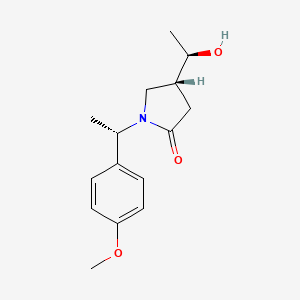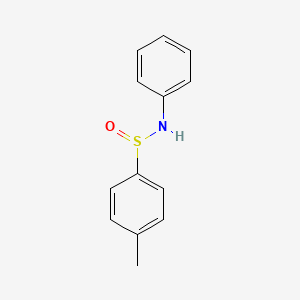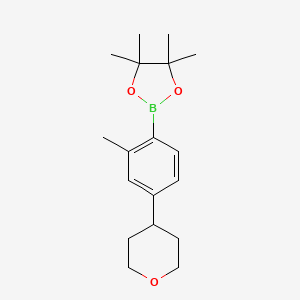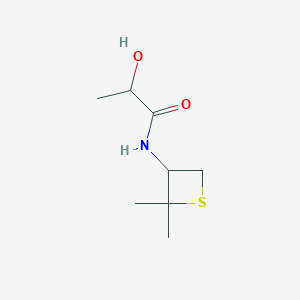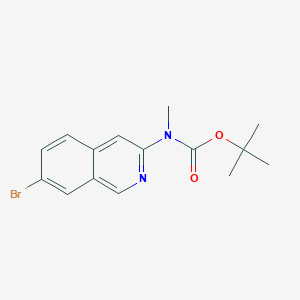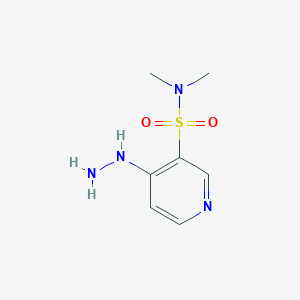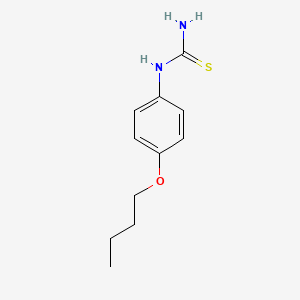
1-(4-Butoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)thiourea is an organosulfur compound with the molecular formula C11H16N2OS It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in ureas
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Butoxyphenyl)thiourea can be synthesized through the reaction of 4-butoxyaniline with thiophosgene or isothiocyanates. One common method involves the reaction of 4-butoxyaniline with thiophosgene in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification process can be optimized using techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Butoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxyphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antibacterial and antioxidant properties.
Medicine: Research has explored its use as an antitubercular agent and its potential in treating other diseases.
Industry: It is used in the production of dyes, elastomers, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxyphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase. The compound’s thiocarbonyl group allows it to form strong hydrogen bonds, which can interfere with enzyme activity and disrupt metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Butoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of a butoxy group. It has different solubility and reactivity properties.
1-(4-Chlorophenyl)thiourea: Contains a chlorine atom, which affects its electronic properties and reactivity.
1-(4-Methylphenyl)thiourea: The presence of a methyl group influences its hydrophobicity and biological activity.
The uniqueness of this compound lies in its butoxy group, which imparts specific solubility and reactivity characteristics, making it suitable for particular applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
71680-89-2 |
|---|---|
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
(4-butoxyphenyl)thiourea |
InChI |
InChI=1S/C11H16N2OS/c1-2-3-8-14-10-6-4-9(5-7-10)13-11(12)15/h4-7H,2-3,8H2,1H3,(H3,12,13,15) |
InChI-Schlüssel |
MWKFDFSVYXECSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B13002520.png)
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13002524.png)

![2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13002536.png)
![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)
